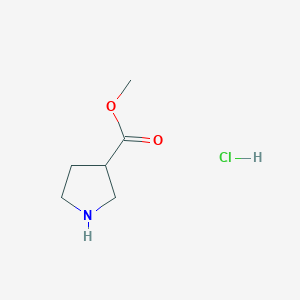

Methyl pyrrolidine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSXSVVMNGQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598217 | |

| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198959-37-4 | |

| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride: A Technical Guide to a Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic utility of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride, a crucial chiral building block in modern medicinal chemistry. This document provides a comprehensive overview of its properties, synthesis, and application in the development of targeted therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.

Introduction: The Rise of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The introduction of stereocenters into the pyrrolidine ring, creating chiral derivatives, further enhances the ability to fine-tune pharmacological activity and reduce off-target effects.

While a specific discovery date for (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader evolution of asymmetric synthesis and the use of "chiral pools." Scientists have increasingly turned to readily available, enantiomerically pure starting materials like (R)-pyrrolidine-3-carboxylic acid to construct complex molecular architectures without the need for challenging enantioselective steps.[2] The conversion of the carboxylic acid to its methyl ester hydrochloride salt provides a stable, crystalline solid that is amenable to a variety of synthetic transformations, making it a valuable and versatile intermediate in the drug discovery pipeline.

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is essential for its effective use in synthesis. The following tables summarize key quantitative data.

| Property | Value | Reference |

| CAS Number | 874964-22-4 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [4] |

| Appearance | Off-white solid / Cream crystalline powder to oil | [2][3] |

| Purity | ≥95% (NMR), 99% | [2][3] |

| Boiling Point | 213.6 °C at 760 mmHg (for racemic mixture hydrochloride) | [5] |

| Melting Point | Not clearly defined; may exist as a low-melting solid or oil. | [2] |

| Storage | Store at 0-8 °C | [2] |

| Computed Property | Value | Reference |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Polar Surface Area | 38.3 Ų | [6] |

Spectral Data

¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[3]

Experimental Protocols

The following section details the experimental protocol for the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride.

Synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride

This protocol is adapted from a known synthetic route.[3]

Materials:

-

(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (Boc-(R)-pyrrolidine-3-carboxylic acid)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Nitrogen gas (N₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL) in a round-bottom flask, add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the solvent.

-

Dissolve the crude product in dichloromethane.

-

Further concentrate the solution to yield (R)-Methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).

Application in Drug Discovery: Synthesis of ERK1/2 Kinase Inhibitors

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a key reagent in the synthesis of kinase inhibitors, particularly those targeting the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] The ERK1/2 signaling pathway is a critical cascade in cellular processes like proliferation and survival, and its dysregulation is a hallmark of many cancers.

The ERK1/2 Signaling Pathway

The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway, which is a key target for cancer therapy.

Caption: Simplified ERK1/2 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Synthesis of a Pyrrolidine-Containing ERK1/2 Inhibitor

The following diagram outlines a generalized synthetic workflow for a complex ERK1/2 inhibitor, such as MK-8353, which features a substituted pyrrolidine core.[7][8] This illustrates how a chiral building block like (R)-Methyl pyrrolidine-3-carboxylate hydrochloride can be elaborated into a potent pharmaceutical agent.

References

- 1. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology | CoLab [colab.ws]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 198959-37-4 [sigmaaldrich.com]

- 6. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS number and properties

An In-depth Technical Guide to (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its rigid, five-membered ring structure and stereochemical properties make it an invaluable scaffold in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on its role in creating targeted therapies.

Chemical and Physical Properties

The physicochemical properties of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride are summarized in the table below. It is important to note that multiple CAS numbers are associated with this compound and its racemate or other salts in various chemical supplier databases. The data presented here is a consolidation from multiple sources.

| Property | Value | Source(s) |

| CAS Number | 1099646-61-3 (for S-enantiomer); 198959-37-4 (racemic or unspecified) | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][] |

| Molecular Weight | 165.62 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid or cream crystalline powder to oil | [5][6] |

| Purity | ≥ 95% | [1][5] |

| Boiling Point | 213.6 °C at 760 mmHg | [7] |

| Storage Temperature | 0-8 °C or under inert gas (Nitrogen or Argon) at 2-8°C | [5][6] |

| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [][4] |

| InChI Key | VVBSXSVVMNGQIN-UHFFFAOYSA-N | [][7] |

| SMILES | COC(=O)C1CCNC1.Cl | [] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure pyrrolidine derivatives is a key step in the development of many chiral drugs.[8] While specific protocols for the direct synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride are proprietary to chemical suppliers, a general and representative method can be adapted from the synthesis of the (R)-enantiomer, which starts from a protected (R)-pyrrolidine-3-carboxylic acid. A similar approach starting from the corresponding (S)-enantiomer would yield the desired product.

Representative Synthesis of Methyl (S)-Pyrrolidine-3-Carboxylate Hydrochloride

This protocol is based on the synthesis of the (R)-enantiomer and is presented here as a representative method for the (S)-enantiomer.

Starting Material: (3S)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (Boc-(S)-β-Proline)

Procedure:

-

To a stirred solution of (3S)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the crude product in dichloromethane and re-concentrate to yield methyl (3S)-3-pyrrolidine carboxylic acid hydrochloride.[6]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space, introduce stereochemistry, and improve physicochemical properties such as solubility.[9] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a versatile starting material for introducing this valuable moiety into drug candidates.

-

Chiral Building Block: This compound is an essential building block for the asymmetric synthesis of complex molecules.[5] Its predefined stereochemistry is crucial for the enantioselective synthesis of drugs where only one enantiomer exhibits the desired biological activity.

-

Neurological Disorders: It is an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]

-

Enzyme Inhibitors: Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes. For instance, pyrrolidine carboxamides are a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drugs.[10]

-

Kinase Inhibitors: The related (R)-enantiomer is used as a reagent in the synthesis of kinase inhibitors (ERK1/2).[6] This highlights the potential of the (S)-enantiomer in the development of targeted cancer therapies, as kinase signaling pathways are often dysregulated in cancer.

The role of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride is typically as a foundational element which is further elaborated to create a final active pharmaceutical ingredient (API). This API then interacts with specific biological targets, such as kinases in a signaling pathway.

Caption: Role as a building block for a kinase inhibitor in the MAPK/ERK pathway.

References

- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 7. This compound | 198959-37-4 [sigmaaldrich.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl pyrrolidine-3-carboxylate hydrochloride chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl Pyrrolidine-3-Carboxylate Hydrochloride

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, adhering to stringent data presentation and visualization requirements.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of pyrrolidine-3-carboxylic acid. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. The methyl carboxylate group is attached at the 3-position of this ring. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.

IUPAC Name: methyl pyrrolidine-3-carboxylate;hydrochloride[1][]

Chemical Structure:

The structure consists of a central pyrrolidine ring. A methoxycarbonyl group (-COOCH₃) is attached to the third carbon atom of the ring. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride ion (Cl⁻).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][][3] |

| Molecular Weight | 165.62 g/mol | [1][] |

| CAS Number | 198959-37-4 | [1][4][5] |

| Appearance | Cream crystalline powder to oil | [4] |

| Purity | ≥ 95% (NMR) | [4] |

| Storage Conditions | Store at 0-8 °C under inert gas | [3][4] |

Logical Representation of the Compound

The following diagram illustrates the components of the salt.

Caption: Logical relationship of the parent compound and acid.

Experimental Protocols

While specific experimental protocols for the racemic mixture are not detailed in the provided search results, a representative synthesis for one of its enantiomers, (R)-methyl pyrrolidine-3-carboxylate hydrochloride, is described. This process is valuable for chemists aiming to produce enantiomerically pure compounds[4].

Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride:

-

Dissolution: A solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) is prepared in methanol (25 mL).

-

Acidification: Thionyl chloride (1 mL, 13.7 mmol) is added dropwise to the stirred solution at room temperature under a nitrogen atmosphere.

-

Reflux: The reaction mixture is heated to reflux for 2 hours.

-

Cooling and Concentration: The mixture is then cooled to room temperature and concentrated.

-

Purification: The crude product is dissolved in dichloromethane and then re-concentrated to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid (0.792 g, 100% yield)[6].

The workflow for this synthesis is visualized below.

Caption: Synthesis workflow for the (R)-enantiomer.

Applications in Research and Development

This compound is a versatile building block in organic synthesis. Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceuticals, particularly those targeting neurological disorders[4]. The compound's structure is valuable for modifying biological activity in novel drug candidates.

-

Agrochemical Development: It is utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides[4].

-

Asymmetric Synthesis: It can be employed as a chiral auxiliary, which is beneficial for producing enantiomerically pure compounds[4].

As a research chemical, it is not intended for diagnostic or therapeutic use[5].

Signaling Pathways

There is no information available in the provided search results to suggest that this compound directly participates in or modulates specific signaling pathways. Its role is primarily that of a structural component or intermediate in the synthesis of larger, biologically active molecules. Therefore, a signaling pathway diagram is not applicable.

References

Spectroscopic Characterization of Methyl Pyrrolidine-3-Carboxylate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl pyrrolidine-3-carboxylate hydrochloride (C₆H₁₂ClNO₂), a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, published experimental spectra for this specific salt, this guide presents a combination of reported data and predicted spectroscopic characteristics based on analogous structures and established principles of spectroscopic interpretation. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | br s | 2H | N-H₂⁺ |

| ~3.75 | s | 3H | O-CH₃ |

| ~3.4 - 3.6 | m | 4H | C2-H₂, C5-H₂ |

| ~3.2 - 3.3 | m | 1H | C3-H |

| ~2.2 - 2.4 | m | 2H | C4-H₂ |

Note: Data is based on reported values for the (R)-enantiomer in CDCl₃ and predicted shifts for a hydrochloride salt in a suitable deuterated solvent like D₂O or DMSO-d₆. The broad singlet for N-H₂⁺ is characteristic of a protonated amine and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~173 - 175 | C=O (ester) |

| ~52 - 53 | O-CH₃ |

| ~48 - 50 | C2, C5 |

| ~42 - 44 | C3 |

| ~28 - 30 | C4 |

Note: These are predicted chemical shifts based on typical values for substituted pyrrolidines and methyl esters. The protonation of the nitrogen atom generally leads to a downfield shift of the adjacent carbon atoms (C2 and C5) compared to the free base.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2400 - 2700 | Broad, Strong | N-H⁺ stretching (secondary ammonium salt) |

| ~1735 - 1750 | Strong | C=O stretching (ester) |

| ~1170 - 1250 | Strong | C-O stretching (ester) |

| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1430 - 1470 | Medium | C-H bending (aliphatic) |

Note: These are predicted absorption ranges based on characteristic frequencies for secondary amine hydrochlorides and methyl esters.

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Interpretation |

| 130.08 | [M+H]⁺ of the free base (methyl pyrrolidine-3-carboxylate), exact mass: 129.08 |

| 114 | Loss of CH₄O (methanol) from the molecular ion |

| 70 | Pyrrolidine ring fragment |

| 59 | Carbomethoxy group [COOCH₃]⁺ |

Note: The presented m/z values are for the free base, which is what would be observed under typical electrospray ionization (ESI) conditions in the positive ion mode, even when starting with the hydrochloride salt. The molecular ion of the salt itself is not typically observed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the hydrochloride salt has low solubility in non-polar solvents like Chloroform-d (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak is used as an internal standard (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak is used as an internal standard (DMSO-d₆ at ~39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

FTIR Acquisition Parameters:

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and to study its fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.

MS Acquisition Parameters:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.

-

Fragmentation Analysis (MS/MS): If desired, the protonated molecular ion of the free base (e.g., m/z 130.08) can be selected and subjected to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a small molecule.

Physical and chemical properties of Methyl pyrrolidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile chiral building block widely employed in the synthesis of a variety of pharmaceutical compounds. Its pyrrolidine core is a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, serving as a valuable resource for researchers in drug discovery and development. The compound is frequently utilized as an intermediate in the creation of novel therapeutics, particularly in the development of kinase inhibitors and drugs targeting neurological disorders.[1]

Chemical and Physical Properties

This compound is commercially available, typically as a racemic mixture or as individual enantiomers. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.61 g/mol | [2][3] |

| IUPAC Name | methyl pyrrolidine-3-carboxylate;hydrochloride | [4] |

| CAS Number | 198959-37-4 (for the racemate) | [3] |

| Appearance | Cream crystalline powder to oil | [2] |

| Boiling Point | 213.6 °C at 760 mmHg | [5] |

| Melting Point | Not available | |

| Solubility | No quantitative data available. It is known to enhance the solubility and bioavailability of active pharmaceutical ingredients.[2] | |

| Storage | Store at 0-8 °C. | [2] |

Synthesis and Purification

A common method for the synthesis of the (R)-enantiomer of this compound involves the esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid followed by the removal of the Boc protecting group.

Experimental Protocol: Synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride[7]

-

Esterification: To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Dissolve the crude product in dichloromethane and concentrate again to yield (R)-Methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[6]

Role in Drug Development

This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine ring system provides a desirable scaffold for building molecules with specific three-dimensional orientations, which is crucial for their interaction with biological targets.

One notable application is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolidine moiety can be functionalized to interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Derivatives of (R)-pyrrolidine-3-carboxylic acid have also been extensively investigated as antagonists for endothelin receptors, which are involved in vasoconstriction and cell proliferation.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 198959-37-4 [sigmaaldrich.com]

- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

Methyl pyrrolidine-3-carboxylate hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl pyrrolidine-3-carboxylate hydrochloride, a versatile building block in pharmaceutical and chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and its application in the development of kinase inhibitors targeting the ERK1/2 signaling pathway.

Core Compound Data

This compound is a pyrrolidine derivative widely utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |

| C₆H₁₂ClNO₂ | [4][5][6] | |

| Molecular Weight | 165.61 g/mol | [2][3][7] |

| 165.62 g/mol | [4][5][6] | |

| Appearance | Cream crystalline powder to oil | [7] |

| CAS Number | 198959-37-4 | [2][3][4][6][7] |

Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride and its subsequent application as a key intermediate in the synthesis of kinase inhibitors that target the ERK1/2 signaling pathway.

Caption: Synthesis workflow and application in targeting the ERK1/2 pathway.

Experimental Protocols

Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride

This protocol details the synthesis of the (R)-enantiomer of this compound from (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid.

Materials:

-

(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol)

-

Methanol (25 mL)

-

Thionyl chloride (1 mL, 13.7 mmol)

-

Dichloromethane

-

Nitrogen atmosphere

Procedure:

-

To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Concentrate the reaction mixture.

-

Dissolve the crude product in dichloromethane.

-

Further concentrate the solution to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid (0.792 g, 100% yield).

Characterization: The product can be characterized by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).

Role in Targeting the ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is a crucial cascade that governs a multitude of cellular processes, including proliferation, differentiation, and survival.[7] Dysregulation of the ERK1/2 pathway is a common feature in various cancers.[2] (R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a valuable reagent in the synthesis of kinase inhibitors designed to target components of the ERK1/2 pathway.[8]

The general mechanism of the ERK1/2 pathway involves a cascade of protein kinases: Ras activates Raf, which in turn activates MEK (MAP2K), leading to the activation of ERK1/2 (MAPK1/2).[2] Activated ERK1/2 then phosphorylates a variety of downstream substrates, including transcription factors, which regulate gene expression and control cellular outcomes. By utilizing (R)-methyl pyrrolidine-3-carboxylate hydrochloride in the synthesis of specific inhibitors, researchers can develop therapeutic agents that modulate the activity of this critical signaling pathway.

The following diagram provides a simplified overview of the ERK1/2 signaling cascade.

Caption: Overview of the core components of the ERK1/2 signaling cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

A Technical Guide to Enantiomerically Pure Methyl Pyrrolidine-3-Carboxylate Hydrochloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical characterization of enantiomerically pure methyl pyrrolidine-3-carboxylate hydrochloride. This chiral building block is a valuable scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting a range of diseases. This guide also explores its relevance in inhibiting the ERK1/2 signaling pathway and outlines a typical drug discovery workflow incorporating such chiral intermediates.

Commercial Availability and Specifications

A variety of chemical suppliers offer both the (R)- and (S)-enantiomers of this compound. The tables below summarize the publicly available data from several key suppliers to facilitate comparison. It is important to note that while purity is commonly listed, enantiomeric excess (ee%) is a more critical parameter for enantiopure compounds and may require direct inquiry with the supplier.

Table 1: Commercial Suppliers of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| AChemBlock | 874964-22-4 | C₆H₁₂ClNO₂ | 165.62 | 97%[1] |

| Chem-Impex | 89895-55-6 | C₆H₁₁NO₂·HCl | 165.61 | ≥ 95% (NMR)[2] |

| BOC Sciences | 198959-37-4 | C₆H₁₂ClNO₂ | 165.62 | 97%[3] |

Table 2: Commercial Suppliers of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Oakwood Chemical | 1099646-61-3 | C₆H₁₂ClNO₂ | 165.62 | 95%[1] |

| Chem-Impex | 198959-37-4 | C₆H₁₁NO₂·HCl | 165.61 | ≥ 95% (NMR)[2] |

| Santa Cruz Biotechnology | 198959-37-4 | C₆H₁₁NO₂·HCl | 165.61 | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of this compound are crucial for its application in research and development.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiopure pyrrolidine-3-carboxylic acid.

Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride

A common method for the synthesis of the (R)-enantiomer involves the esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid followed by deprotection.

-

Step 1: Esterification. To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours. After completion, the solvent is removed under reduced pressure.

-

Step 2: Deprotection. The resulting crude N-Boc-(R)-methyl pyrrolidine-3-carboxylate is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then evaporated to yield (R)-methyl pyrrolidine-3-carboxylate hydrochloride as a solid.

Synthesis of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride

The synthesis of the (S)-enantiomer can be achieved via an asymmetric Michael addition reaction, which allows for the construction of the chiral pyrrolidine ring with high enantioselectivity.[4][5]

-

Step 1: Asymmetric Michael Addition. An organocatalyst is used to facilitate the enantioselective Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester. This reaction establishes the stereocenter of the pyrrolidine ring.

-

Step 2: Reductive Cyclization. The nitro group of the Michael adduct is then reduced, typically using a reducing agent such as H₂ over a palladium catalyst, which subsequently undergoes intramolecular cyclization to form the pyrrolidine ring.

-

Step 3: Esterification and Hydrochloride Salt Formation. The resulting (S)-pyrrolidine-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) to afford (S)-methyl pyrrolidine-3-carboxylate, which is isolated as the hydrochloride salt.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for determining the enantiomeric excess of this compound.

Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of enantiomers of compounds with a pyrrolidine scaffold.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape and resolution.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., 210 nm) is standard.

-

Sample Preparation: The hydrochloride salt is typically dissolved in the mobile phase or a compatible solvent for injection.

Signaling Pathway and Drug Discovery Workflow

The pyrrolidine scaffold is a key component in many biologically active molecules, and its derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Pyrrolidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK.[6][7][8] The pyrrolidine ring often serves as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.

Caption: The ERK1/2 signaling pathway and potential points of inhibition by pyrrolidine-based drugs.

Drug Discovery Workflow

The use of enantiomerically pure building blocks like this compound is integral to modern drug discovery. A typical workflow involves several key stages, from initial hit identification to preclinical development.

Caption: A typical drug discovery workflow incorporating chiral building blocks.

References

- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to Pyrrolidine Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its importance in achieving desired pharmacological activity, favorable physicochemical properties, and optimized pharmacokinetic profiles. The true power of this scaffold, however, is fully realized when its stereochemistry is precisely controlled. Chiral pyrrolidine derivatives serve as invaluable building blocks, enabling the synthesis of enantiomerically pure pharmaceuticals, a critical factor for efficacy and safety.

This in-depth technical guide explores the multifaceted role of chiral pyrrolidine derivatives in drug development. We will delve into their synthesis, providing detailed experimental protocols for key transformations, and present quantitative data to compare the efficiency of various methods. Furthermore, we will examine the mechanisms of action of prominent drugs synthesized using these chiral building blocks, illustrated with clear signaling pathway diagrams.

The Strategic Advantage of Chiral Pyrrolidines

The incorporation of a chiral pyrrolidine moiety into a drug molecule can significantly influence its biological activity. The three-dimensional arrangement of substituents on the pyrrolidine ring dictates its interaction with chiral biological targets such as enzymes and receptors. This stereospecificity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.

The pyrrolidine ring's non-planar, puckered conformation allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for the intended target. Moreover, the nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to drug-receptor interactions. The inherent chirality of natural amino acids like L-proline and L-hydroxyproline makes them readily available and cost-effective starting materials for the synthesis of a diverse array of chiral pyrrolidine building blocks.

Synthesis of Chiral Pyrrolidine Building Blocks: A Quantitative Overview

The enantioselective and diastereoselective synthesis of substituted pyrrolidines is a cornerstone of modern pharmaceutical chemistry. A variety of synthetic strategies have been developed, often employing chiral catalysts or starting from the chiral pool. Below are tables summarizing quantitative data for key synthetic transformations, providing a comparative look at their efficiency.

| Starting Material | Product | Catalyst/Method | Yield (%) | ee (%) | de (%) | Reference |

| L-proline | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | ~95% (overall) | >99% | N/A | [1] |

| L-prolinamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-amide | Chloroacetyl chloride, Propylene oxide, THF | 74.4 | >99% | N/A | [2] |

| N-Boc-pyrrolidine | Enantioenriched 2-substituted pyrrolidines | Asymmetric lithiation with (-)-sparteine | Good | Good | N/A | [3] |

| Alkene | 2,5-cis-pyrrolidines | Copper-promoted intramolecular aminooxygenation | 76-97 | N/A | >20:1 | [4] |

| N-Cbz-bis-homoallylic amine | 2,2- and 3,3-disubstituted pyrrolidines | Chiral phosphoric acid catalyzed aza-Michael cyclization | High | High | N/A | [5] |

| ω-chloroketones | (R)-2-(p-chlorophenyl)pyrrolidine | Transaminase | 84 (isolated) | >99.5 | N/A | [6] |

Table 1: Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidine Derivatives. ee = enantiomeric excess; de = diastereomeric excess; N/A = Not Applicable.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of crucial chiral pyrrolidine intermediates used in the production of widely prescribed pharmaceuticals.

Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate for Vildagliptin)

This protocol describes a high-yielding, one-pot synthesis from L-proline.[1]

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Acetonitrile

-

Sulfuric acid

-

Tetrahydrofuran (THF)

Procedure:

-

N-acylation of L-proline: L-proline is N-acylated with chloroacetyl chloride in refluxing THF to yield the carboxylic acid intermediate.

-

Nitrile formation: The carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid at 95°C.

-

Work-up and Isolation: The reaction mixture is carefully quenched and the product is extracted. Purification is achieved through crystallization.

Expected Yield: Approximately 95% overall yield.

Protocol 2: Synthesis of (R)-3-Boc-aminopiperidine (Intermediate for Linagliptin)

While not a pyrrolidine, this protocol for a related chiral piperidine intermediate highlights a common synthetic strategy.[7]

Materials:

-

1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine

-

(R)-3-Boc-aminopiperidine

-

Potassium carbonate

-

Acetonitrile or Dimethyl sulfoxide (DMSO)

Procedure:

-

Nucleophilic Substitution: A mixture of the brominated xanthine derivative, (R)-3-Boc-aminopiperidine, and potassium carbonate is heated in a suitable solvent (acetonitrile or DMSO).

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

Expected Yield: 81.8% to 98.9% depending on the solvent and conditions used.[7]

Signaling Pathways and Mechanisms of Action

Chiral pyrrolidine derivatives are integral to the pharmacophores of numerous drugs, dictating their interaction with biological targets and their therapeutic effects.

DPP-4 Inhibitors for Type 2 Diabetes: The "Gliptins"

Vildagliptin and Linagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The chiral pyrrolidine moiety is crucial for their potent and selective inhibition of the DPP-4 enzyme.

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, "gliptins" increase the levels of active GLP-1 and GIP. This leads to:

-

Enhanced glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[8]

-

Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[9]

-

Improved glycemic control: The dual action of increasing insulin and decreasing glucagon leads to lower blood glucose levels.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Preparation method of vildagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its stereochemistry often plays a crucial role in determining biological activity and pharmacological profile. This technical guide provides an in-depth overview of modern stereoselective methods for the synthesis of chiral pyrrolidine-containing drug precursors, with a focus on practical applications and detailed methodologies.

Introduction to Stereoselective Pyrrolidine Synthesis

The synthesis of enantiomerically pure pyrrolidines is a significant challenge in organic chemistry.[1] Methodologies for achieving stereocontrol can be broadly categorized into two main approaches:

-

Synthesis from the Chiral Pool: Utilizing readily available chiral starting materials, most commonly L-proline and its derivatives, to introduce the desired stereochemistry.[1][2]

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring from achiral or racemic precursors. This includes methods like organocatalysis, transition-metal catalysis, and cycloaddition reactions.[3][4][5]

The choice of synthetic strategy depends on factors such as the desired substitution pattern, the required stereoisomer, and the scalability of the process. A general decision-making framework for selecting an appropriate synthetic approach is outlined below.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

The Critical Role of Chirality in Modern Pharmaceutical Development

An In-depth Guide for Researchers and Drug Development Professionals

The concept of chirality, a fundamental property of molecular asymmetry, is a cornerstone of contemporary pharmaceutical science. A molecule is chiral if it is non-superimposable on its mirror image, much like a pair of human hands. These mirror-image forms, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. This guide provides a comprehensive overview of the importance of chirality in drug design, development, and regulatory approval, highlighting key concepts, experimental methodologies, and the stark lessons learned from historical events.

The Pharmacological Significance of Chirality

The biological systems in the human body, composed of chiral entities like amino acids and sugars, create a chiral environment where enantiomers can interact differently. This stereoselectivity is crucial in determining a drug's efficacy and safety.

Eutomers and Distomers: The two enantiomers of a chiral drug can have markedly different biological activities. The enantiomer responsible for the desired therapeutic effect is termed the eutomer , while the other, which may be less active, inactive, or even contribute to undesirable or toxic effects, is called the distomer . The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio and is a measure of the stereoselectivity of the drug's action.

In some cases, both enantiomers may have similar effects, or one may antagonize a side effect of the other. However, it is more common for one enantiomer to be predominantly responsible for the therapeutic activity.

Pharmacokinetic and Pharmacodynamic Differences Between Enantiomers

The journey of a drug through the body, from administration to elimination, can be significantly influenced by its chirality. Stereoselectivity can be observed in various pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) processes.

Pharmacokinetics (ADME):

-

Absorption: While less common, differences in the absorption of enantiomers can occur.

-

Distribution: Enantiomers can exhibit different binding affinities to plasma and tissue proteins, leading to variations in their distribution throughout the body.

-

Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 system, are chiral and can metabolize enantiomers at different rates or through different pathways. This can lead to one enantiomer having a longer half-life than the other.

-

Excretion: Renal clearance can also be stereoselective, affecting how quickly each enantiomer is eliminated from the body.

Pharmacodynamics: The therapeutic effect of a drug is typically initiated by its binding to a specific biological target, such as a receptor or an enzyme. Since these targets are chiral, they can exhibit a high degree of stereoselectivity, leading to significant differences in the pharmacodynamic profiles of enantiomers.

Case Study: The Thalidomide Tragedy

The thalidomide disaster of the late 1950s and early 1960s serves as a stark and tragic reminder of the critical importance of chirality in drug development. Marketed as a racemic mixture (a 50:50 mixture of both enantiomers) to alleviate morning sickness in pregnant women, thalidomomide had devastating consequences.

It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects. A complicating factor is that the two enantiomers can interconvert within the body, a process known as racemization. This means that even if the pure, "safe" enantiomer were administered, the harmful enantiomer would still be formed in vivo. This tragedy fundamentally changed the regulatory landscape for chiral drugs, leading to much stricter guidelines for their development and testing.

Quantitative Data on Enantiomeric Activity

The following table summarizes the differential activities of enantiomers for several common drugs, illustrating the profound impact of chirality on their pharmacological profiles.

| Drug | Enantiomer | Primary Therapeutic Activity | Notes on Distomer |

| Ibuprofen | S-(+)-Ibuprofen | Anti-inflammatory (COX inhibitor) | R-(-)-Ibuprofen is less active and undergoes in vivo conversion to the S-enantiomer. |

| Albuterol (Salbutamol) | R-(-)-Albuterol (Levalbuterol) | Bronchodilator (β2-agonist) | S-(+)-Albuterol is associated with adverse effects such as increased airway hyperresponsiveness. |

| Cetirizine | R-(-)-Cetirizine (Levocetirizine) | Antihistamine (H1 receptor antagonist) | S-(+)-Cetirizine is significantly less active. |

| Warfarin | S-(-)-Warfarin | Anticoagulant | R-(+)-Warfarin is 3-5 times less potent. |

| Ketamine | S-(+)-Ketamine | Anesthetic | R-(-)-Ketamine has a lower anesthetic potency and a different side-effect profile. |

| Thalidomide | R-(+)-Thalidomide | Sedative, anti-nausea | S-(-)-Thalidomide is teratogenic. |

Strategies for Obtaining Single-Enantiomer Drugs

Given the potential for different pharmacological and toxicological profiles, there is a strong preference for developing single-enantiomer drugs over racemic mixtures. Several strategies are employed to achieve this.

Asymmetric Synthesis: Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other from an achiral starting material. This approach is highly efficient and is a cornerstone of modern pharmaceutical manufacturing.

Chiral Resolution: Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. Common techniques include:

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

-

Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

The development of a single-enantiomer drug from a previously approved racemate is known as a "chiral switch".

6.

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride from Boc-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry, starting from the readily available amino acid derivative, Boc-L-proline. The synthetic route involves a four-step process centered around the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids. This procedure includes the formation of an intermediate diazoketone, its subsequent Wolff rearrangement to a ketene, and trapping with methanol to yield the β-amino ester. The final steps involve the removal of the Boc protecting group and conversion to the hydrochloride salt. This protocol is designed to be a comprehensive guide, complete with reaction parameters, purification methods, and expected yields.

Introduction

Pyrrolidine derivatives are privileged scaffolds in drug discovery, appearing in a wide array of biologically active compounds. Specifically, β-proline and its esters are key components in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. The synthesis of enantiomerically pure β-amino acids from their α-amino acid counterparts is a common challenge in organic synthesis. The Arndt-Eistert reaction provides a robust solution for this transformation, proceeding with retention of stereochemistry.[1][2] This application note details the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride from Boc-L-proline. It is important to note that starting with the L-enantiomer ((S)-configuration) of proline and given the retention of stereochemistry during the key Wolff rearrangement step, the expected product is the (S)-enantiomer. To obtain the specified (R)-enantiomer, the protocol should be initiated with Boc-D-proline. For the purpose of this document, the procedure is described as requested from Boc-L-proline, leading to the (S)-enantiomer of the final product.

Overall Reaction Scheme

The synthesis is accomplished in four main steps:

-

Activation of Boc-L-proline: Conversion of the carboxylic acid to an acid chloride.

-

Formation of Diazoketone: Reaction of the acid chloride with diazomethane.

-

Wolff Rearrangement and Esterification: Silver-catalyzed rearrangement of the diazoketone to a ketene, which is trapped with methanol to form the methyl ester.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of Boc-L-prolyl Chloride

Materials:

-

Boc-L-proline

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

-

To a solution of Boc-L-proline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the solution.[3]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Stir for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

The resulting solution of Boc-L-prolyl chloride is typically used immediately in the next step without purification.

Step 2: Synthesis of the α-Diazoketone

Materials:

-

Solution of Boc-L-prolyl chloride in DCM

-

Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood with a blast shield)

-

Triethylamine (optional, Newman-Beal modification)[4]

Procedure:

-

Cool the freshly prepared solution of Boc-L-prolyl chloride in DCM to 0 °C.

-

Slowly add a freshly prepared and chilled solution of diazomethane in diethyl ether (approximately 2.5 eq) until a persistent yellow color is observed, indicating a slight excess of diazomethane.[4]

-

If using the Newman-Beal modification, triethylamine (1.1 eq) can be added to the diazomethane solution to neutralize the HCl generated.[4]

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which is often used in the next step without further purification due to its potential instability.

Step 3: Wolff Rearrangement and Synthesis of Boc-(S)-methyl pyrrolidine-3-carboxylate

Materials:

-

Crude α-diazoketone

-

Anhydrous Methanol

-

Silver(I) benzoate or Silver(I) oxide (catalyst)

-

Triethylamine

Procedure:

-

Dissolve the crude α-diazoketone in anhydrous methanol.

-

To this solution, add triethylamine (1.0 eq).

-

In a separate flask, prepare a solution or suspension of the silver catalyst (e.g., silver(I) benzoate, 0.1 eq) in methanol.

-

Slowly add the catalyst solution to the diazoketone solution at room temperature.[5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-(S)-methyl pyrrolidine-3-carboxylate.

Step 4: Deprotection and Formation of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride

Materials:

-

Boc-(S)-methyl pyrrolidine-3-carboxylate

-

Anhydrous diethyl ether or 1,4-Dioxane

-

HCl solution (e.g., 4M in 1,4-dioxane or saturated in diethyl ether)

Procedure:

-

Dissolve the purified Boc-(S)-methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M, 3-4 eq) or a saturated solution of HCl in diethyl ether.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

The product hydrochloride salt will typically precipitate from the solution.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (S)-Methyl pyrrolidine-3-carboxylate hydrochloride as a white to off-white solid.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | Boc-L-proline | Boc-L-prolyl chloride | Oxalyl chloride, DMF | Quantitative (used in situ) | N/A |

| 2 | Boc-L-prolyl chloride | α-Diazoketone | Diazomethane | High (used in situ) | N/A |

| 3 | α-Diazoketone | Boc-(S)-methyl pyrrolidine-3-carboxylate | Silver(I) benzoate, Methanol, Triethylamine | 60-80% | >95% after chromatography |

| 4 | Boc-(S)-methyl pyrrolidine-3-carboxylate | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | HCl in Dioxane/Ether | >90% | >98% |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway from Boc-L-proline.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The described protocol offers a reliable and well-documented pathway for the synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride from Boc-L-proline. The core of this synthesis, the Arndt-Eistert homologation, is a powerful tool for accessing β-amino acids from their α-analogues. For the synthesis of the corresponding (R)-enantiomer, it is recommended to start with Boc-D-proline. This application note serves as a practical guide for researchers in academic and industrial settings, enabling the efficient production of this valuable synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as oxalyl chloride and diazomethane.

References

Application Notes and Protocols for the Asymmetric Synthesis of Methyl Pyrrolidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the stereochemistry at the C3 position is often crucial for therapeutic efficacy. These application notes provide a comprehensive overview of a robust method for the asymmetric synthesis of this compound, focusing on an organocatalytic approach. Detailed experimental protocols, quantitative data from representative reactions, and workflow diagrams are presented to facilitate its synthesis in a laboratory setting.

Overview of the Asymmetric Synthetic Strategy

The highlighted synthetic approach involves a two-step sequence commencing with an organocatalytic asymmetric Michael addition of nitromethane to a 4-oxo-enoate. This key step establishes the stereocenter of the precursor. The subsequent reductive cyclization of the Michael adduct directly furnishes the desired pyrrolidine ring system. The final step involves the deprotection of the nitrogen atom and the formation of the hydrochloride salt. This strategy is advantageous due to its operational simplicity, use of readily available starting materials, and the high enantioselectivity imparted by the chiral organocatalyst.

Key Synthetic Strategies

Several methodologies can be employed for the asymmetric synthesis of pyrrolidine derivatives. The method detailed below is an organocatalytic Michael addition followed by reductive amination, which is a powerful strategy for constructing chiral pyrrolidine rings.

Organocatalytic Asymmetric Michael Addition and Reductive Cyclization

This approach leverages a chiral amine catalyst to facilitate the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this synthesis, a chiral diarylprolinol silyl ether catalyzes the addition of nitromethane to methyl 4-oxo-2-butenoate. The resulting γ-nitro ketone undergoes a diastereoselective reductive cyclization upon hydrogenation, yielding the target pyrrolidine structure with high enantiopurity.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol is adapted from the work of Tanaka and coworkers for the synthesis of substituted pyrrolidine-3-carboxylic acids.[1][2][3]

Materials:

-

Methyl 4-oxo-2-butenoate

-

Nitromethane

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

-

Benzoic acid (co-catalyst)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (10 mol%) and benzoic acid (10 mol%).

-

Add anhydrous dichloromethane (0.5 M solution with respect to the enone).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl 4-oxo-2-butenoate (1.0 equiv) to the reaction mixture.

-

Add nitromethane (3.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral γ-nitro ketone intermediate.

Protocol 2: Reductive Cyclization and Hydrochloride Salt Formation

This protocol outlines the transformation of the γ-nitro ketone intermediate into the final product.

Materials:

-

Chiral γ-nitro ketone intermediate from Protocol 1

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

-

Dissolve the purified γ-nitro ketone (1.0 equiv) in methanol in a hydrogenation vessel.

-

Carefully add Pd/C (5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl pyrrolidine-3-carboxylate.

-

Dissolve the crude product in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add thionyl chloride (1.2 equiv) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Concentrate the mixture under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield the final product as a solid.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the asymmetric synthesis. The data is based on typical outcomes for similar reactions reported in the literature.[1][3]

| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Asymmetric Michael Addition | Chiral γ-nitro ketone intermediate | Chiral Organocatalyst | 85-95 | >95 | N/A |

| Reductive Cyclization | Methyl pyrrolidine-3-carboxylate | Pd/C, H₂ | 80-90 | Maintained from previous step | >95:5 |

| Hydrochloride Salt Formation | This compound | SOCl₂ | >95 | N/A | N/A |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the asymmetric synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key transformations and the stereochemical control in the synthesis.

Caption: Key transformations in the asymmetric synthesis.

References

Application Notes: Synthesis of ERK1/2 Kinase Inhibitors Utilizing (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties such as solubility, bioavailability, and target affinity.[1] (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile chiral building block employed in the synthesis of various pharmaceutical agents, including potent and selective inhibitors of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This document provides detailed application notes and protocols for the synthesis of a representative ERK1/2 inhibitor using this key starting material, based on methodologies reported in the scientific literature.

Kinase Inhibitor Profile

The target compound is a potent inhibitor of the ERK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[] Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention.[4] The synthesized inhibitor belongs to a class of compounds designed to have improved pharmacokinetic properties.[1]

Quantitative Data Summary

| Compound | Target Kinase | IC50 (nM) | Cell Proliferation (HT-29, IC50 in µM) |

| ERK Inhibitor Analog | ERK1 | 1.5 | 0.025 |

| ERK2 | 0.3 |

Note: The data presented is representative of the biological activity of this class of inhibitors and is compiled from published research.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate and its subsequent elaboration into a final ERK1/2 inhibitor.

Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This procedure outlines the reduction of the methyl ester to the corresponding alcohol.

Materials:

-

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-